Ethyl 8-methylquinoline-6-carboxylate

Description

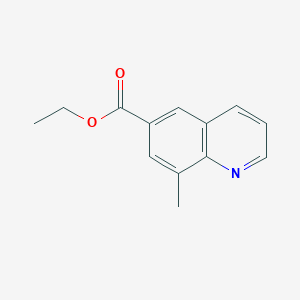

Ethyl 8-methylquinoline-6-carboxylate is a quinoline derivative characterized by a methyl substituent at the 8-position and an ethyl ester group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 8-methylquinoline-6-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-9(2)12-10(8-11)5-4-6-14-12/h4-8H,3H2,1-2H3 |

InChI Key |

ZWDXVALVNSTQLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)C)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Another method involves the Doebner-Miller reaction, where 2-methylquinoline is synthesized using a modified Doebner-Miller reaction. This method employs malonic acid and aniline derivatives under acidic conditions .

Industrial Production Methods

Industrial production of ethyl 8-methylquinoline-6-carboxylate often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using ionic liquids and microwave irradiation, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Quinoline carboxylic acids.

Reduction: Quinoline alcohols or amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 8-methylquinoline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares ethyl 8-methylquinoline-6-carboxylate with structurally related quinoline derivatives, highlighting substituent variations and their implications:

Physicochemical and Pharmacological Properties

- Lipophilicity and Solubility: The methyl group at position 8 in ethyl 8-methylquinoline-6-carboxylate likely increases lipophilicity compared to polar substituents like amino () or nitro (). This could enhance membrane permeability but reduce aqueous solubility. Ethyl esters (e.g., in ) generally improve solubility in organic solvents compared to methyl esters ().

- Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, making compounds more reactive in nucleophilic substitutions. Dihydroquinoline derivatives (e.g., ) with 4-oxo groups exhibit tautomerism, influencing their binding to biological targets like enzymes or receptors.

- Biological Activity: Nitro-substituted quinolines () are often associated with antimicrobial or antiparasitic activity but may pose toxicity risks (e.g., mutagenicity). Amino-substituted analogs () are explored for their chelating properties or as intermediates in drug synthesis.

Biological Activity

Ethyl 8-methylquinoline-6-carboxylate (EMQ6C) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity of EMQ6C, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

EMQ6C is characterized by a quinoline ring system with an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 201.23 g/mol. The unique arrangement of functional groups in EMQ6C contributes to its solubility and reactivity, potentially enhancing its biological activity.

Biological Activities

Research indicates that quinoline derivatives, including EMQ6C, exhibit a wide range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that compounds with the quinoline nucleus can inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Properties : Several studies have highlighted the anticancer potential of quinoline derivatives. EMQ6C may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

- Anti-inflammatory Effects : Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to EMQ6C have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Synthesis Methods

The synthesis of EMQ6C can be achieved through various chemical pathways. Common methods include:

- Pyridine Ring Functionalization : Modifying existing pyridine or quinoline structures through alkylation or acylation reactions.

- Cyclization Reactions : Employing cyclization techniques that involve precursors with suitable functional groups to form the quinoline structure.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study evaluating several quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced anticancer activity against MCF-7 breast cancer cells compared to standard treatments .

- Another research project focused on the synthesis and biological evaluation of novel quinoline derivatives reported promising results in reducing nitric oxide production in inflammatory models, indicating potential anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.